molecular formula C8H9ClN2O B13945257 2-Chloro-4-cyclopropyl-5-methoxypyrimidine

2-Chloro-4-cyclopropyl-5-methoxypyrimidine

Cat. No.: B13945257
M. Wt: 184.62 g/mol
InChI Key: SCILDBPIOWGTQB-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropyl-5-methoxypyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a chlorine atom at position 2, a cyclopropyl group at position 4, and a methoxy group at position 5. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopropyl-5-methoxypyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-4-cyclopropyl-5-methoxy-1,3-diaminobenzene with a suitable reagent to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropyl-5-methoxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include substituted pyrimidines, oxidized derivatives, and reduced compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-4-cyclopropyl-5-methoxypyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropyl-5-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methoxypyrimidine: Similar structure but lacks the cyclopropyl group.

    2,4-Dichloro-5-methoxypyrimidine: Contains an additional chlorine atom at position 4.

    2-Chloro-5-methylpyrimidine: Substitutes the methoxy group with a methyl group.

Uniqueness

2-Chloro-4-cyclopropyl-5-methoxypyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

2-chloro-4-cyclopropyl-5-methoxypyrimidine

InChI

InChI=1S/C8H9ClN2O/c1-12-6-4-10-8(9)11-7(6)5-2-3-5/h4-5H,2-3H2,1H3

InChI Key

SCILDBPIOWGTQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1C2CC2)Cl

Origin of Product

United States

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